4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine” is also known as DMH2 . It has a molecular formula of C27H25N5O2 . The compound is a part of the pyrazolo[1,5-a]pyrimidine class of compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, a pyrazolo[1,5-a]pyrimidine ring, a phenyl ring, and a morpholine ring . The exact structure can be found in the PubChem database .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 451.5 g/mol . It has a computed XLogP3-AA value of 3.5, which is a measure of its lipophilicity . The compound has 6 hydrogen bond acceptors and no hydrogen bond donors . It has a topological polar surface area of 64.8 Ų .
Wissenschaftliche Forschungsanwendungen
Liver Regeneration Enhancement : A study by Tsugawa et al. (2014) identified this compound as a potent inhibitor of the bone morphogenetic protein (BMP) receptor activin receptor–like kinase 3 (ALK3). The compound, referred to as DMH2 or VU0364849 in the study, was found to enhance liver regeneration following partial hepatectomy by blocking SMAD phosphorylation both in vitro and in vivo. This suggests its potential role in therapeutic strategies for treating liver diseases (Tsugawa et al., 2014).
Antimicrobial Activity : Holla et al. (2006) synthesized derivatives of pyrazolo[3,4-d]pyrimidine, similar in structure to the compound , and evaluated their antibacterial and antifungal activities. These compounds showed promising results in antimicrobial activity studies, indicating the potential of such compounds in the development of new antimicrobial agents (Holla et al., 2006).
Chemical Reactivity Studies : Hassanin et al. (2016) explored the chemical reactivity of related compounds, synthesizing various heterocyclic systems linked with a quinolin-2-one structure. These studies are crucial for understanding the chemical properties and potential applications of these compounds in pharmaceutical synthesis (Hassanin et al., 2016).
Cancer Research and DNA Repair Inhibition : Barbeau et al. (2007) studied similar compounds for their potential as inhibitors of DNA-dependent protein kinase. This research is significant for cancer treatment, as inhibiting DNA repair mechanisms in cancer cells can make them more susceptible to chemotherapy (Barbeau et al., 2007).
Targeting mTOR Kinase in Cancer Therapy : Nowak et al. (2009) investigated compounds with a similar structure for their role as inhibitors of the mammalian target of rapamycin (mTOR) kinase. This research is crucial for the development of new cancer therapies, as mTOR plays a central role in cell growth and metabolism (Nowak et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXRNZCYAYUED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.